

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
Cat. No.:	B065304

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This technical guide provides a comprehensive overview of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**, a fluorinated aromatic nitrile of interest to researchers, scientists, and drug development professionals. This document details the compound's key physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

Core Compound Properties

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound with the chemical formula $C_9H_5F_4N$. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological properties.

Quantitative Data Summary

The key quantitative properties of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	203.14 g/mol	[1]
Molecular Formula	C ₉ H ₅ F ₄ N	[1]
CAS Number	179946-34-0	[1] [2]
Density	1.363 g/mL at 25 °C	[1] [2]
Boiling Point	229 °C	[2]
Refractive Index	n _{20/D} 1.449	[1] [2]

Synthesis and Experimental Protocols

The synthesis of substituted phenylacetonitriles, such as **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**, typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. While a specific, detailed experimental protocol for this exact molecule is not readily available in published literature, a representative procedure can be adapted from established methods for analogous compounds.

Representative Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

This protocol is based on the general synthesis of substituted phenylacetonitriles and is provided as a representative method.

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the bromide from 2-Fluoro-6-(trifluoromethyl)benzyl bromide.

Materials:

- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)

- Ethanol
- Water
- Diethyl ether (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water.
- Addition of Cyanide: To the stirred solution, add a slight molar excess of sodium cyanide.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
- Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
- Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**.

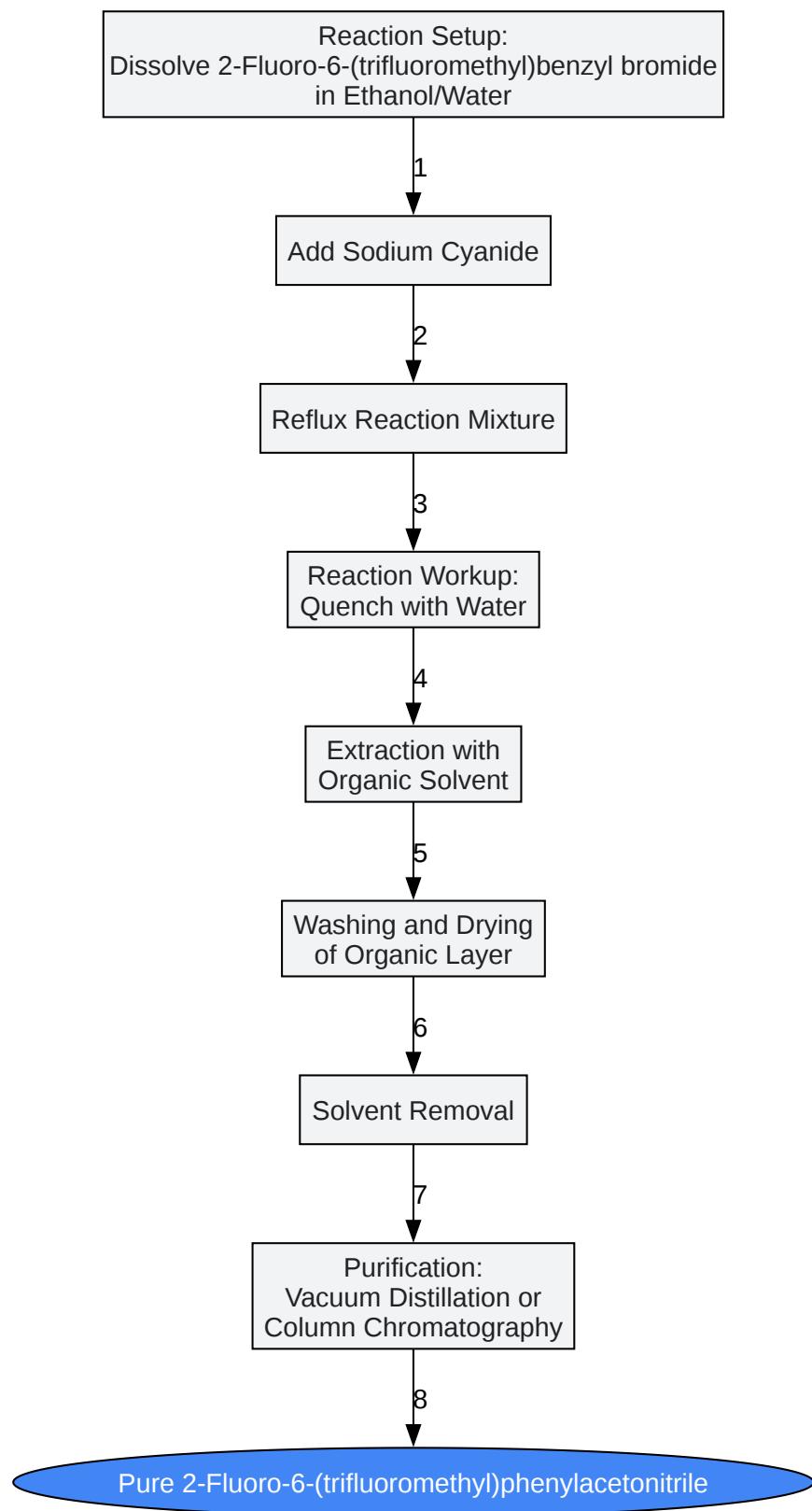
Potential Applications in Medicinal Chemistry

While specific biological activities of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** are not extensively documented, the structural motifs present in the molecule are of significant interest in drug discovery. The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability of drug candidates. Phenylacetonitrile derivatives, in general, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. Research into structurally similar compounds, such as 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, suggests potential for the development of novel anti-inflammatory and antimicrobial agents[3].

Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**.

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Caption: General experimental workflow for the synthesis of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065304#2-fluoro-6-trifluoromethyl-phenylacetonitrile-molecular-weight>]

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